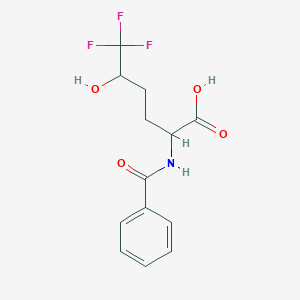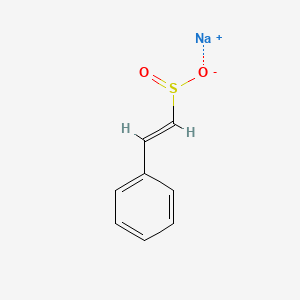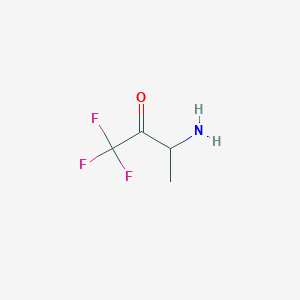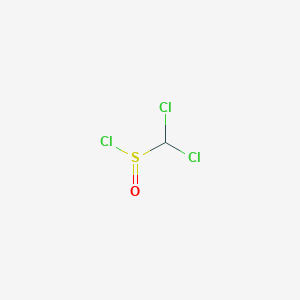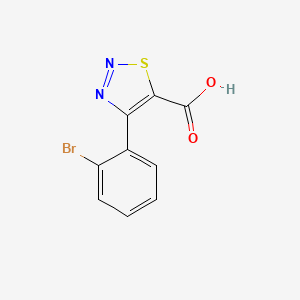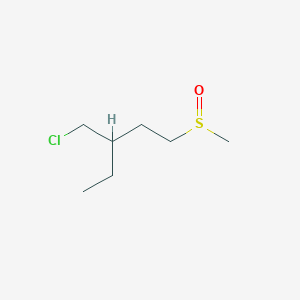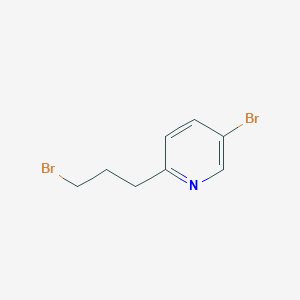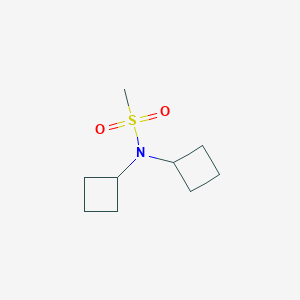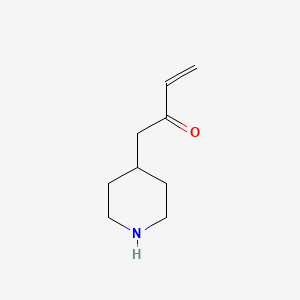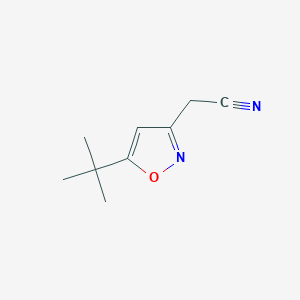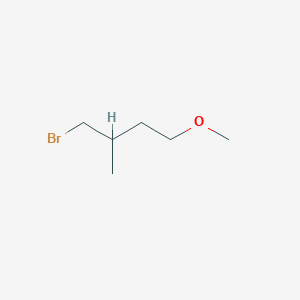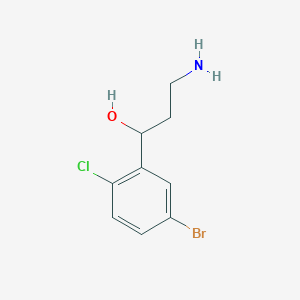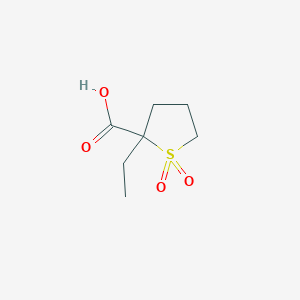
2-ethyl-1,1-dioxothiolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1,1-dioxothiolane-2-carboxylic acid is an organic compound that belongs to the class of dioxothiolanes. This compound is characterized by the presence of a thiolane ring with two oxygen atoms and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,1-dioxothiolane-2-carboxylic acid typically involves the reaction of ethyl mercaptan with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring. The reaction conditions often require a temperature range of 50-70°C and a pH of around 2-3 to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or hydrochloric acid, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-1,1-dioxothiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, forming esters or amides in the presence of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alcohols, amines, acid chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Esters, amides
Applications De Recherche Scientifique
2-ethyl-1,1-dioxothiolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-1,1-dioxothiolane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in oxidative stress pathways.
Pathways Involved: The compound can influence redox reactions within cells, affecting the balance between oxidation and reduction processes. This can lead to changes in cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1,3-dithiolane-2-carboxylate
- 1,2-Dithiolane-4-carboxylic acid
- 1,3-Dioxolane-2-carboxylic acid
Uniqueness
2-ethyl-1,1-dioxothiolane-2-carboxylic acid is unique due to its specific ring structure and the presence of both a carboxylic acid group and a thiolane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in various fields of research further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C7H12O4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-ethyl-1,1-dioxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-7(6(8)9)4-3-5-12(7,10)11/h2-5H2,1H3,(H,8,9) |
Clé InChI |
ALARNJPCNUVBPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCS1(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


